(R)-1-(Pyridin-4-yl)propan-1-amine
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Overview
Description
®-1-(Pyridin-4-yl)propan-1-amine is a chiral amine compound with a pyridine ring attached to a propanamine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-4-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and a suitable chiral amine precursor.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Pyridin-4-yl)propan-1-amine may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(Pyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R)-1-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3/t8-/m1/s1 |
InChI Key |
VGFZORUFTNLGLI-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=NC=C1)N |
Canonical SMILES |
CCC(C1=CC=NC=C1)N |
Origin of Product |
United States |
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